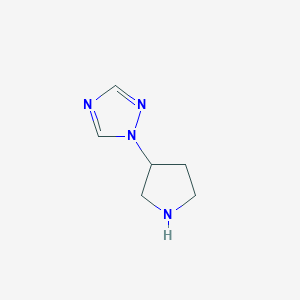
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
1-(pyrrolidin-3-yl)-1H-1,2,4-triazole and its derivatives have been synthesized for various applications. For instance, Prasad et al. (2021) explored the synthesis of trans N-Substituted Pyrrolidine Derivatives, highlighting the importance of 1,2,4-triazoles in clinical drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021). Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing the pyridine unit, showcasing their antibacterial and plant growth regulatory activities (Liu et al., 2007).
Biological Activities
1,2,4-Triazole derivatives have been studied for their potential biological activities. Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with oxime ether and phenoxy pyridine moiety, demonstrating moderate to high fungicidal activities (Bai et al., 2020). Additionally, Jiang and Hansen (2011) prepared disubstituted 1,2,3-triazoles, finding them to be potent inhibitors against caspase-3, a key enzyme in apoptosis (Jiang & Hansen, 2011).
Antimicrobial and Antifungal Studies
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives have been a subject of interest. Karpun and Polishchuk (2021) synthesized new S-substituted derivatives of 1,2,4-triazole-3-thiols, which displayed significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus (Karpun & Polishchuk, 2021).
Anticancer Research
Research into the anticancer properties of 1,2,4-triazole derivatives has been conducted. Bollikolla et al. (2020) synthesized a series of new 1-(4-(3-fluorobenzyloxy) pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives, testing their anticancer activities against various cancer cell lines like MDA-MB231 and Mia-PaCa2 (Bollikolla et al., 2020).
Chemosensor Development
Wang et al. (2021) developed a novel pyridinium salt derivative incorporating 1,2,4-triazole, which acted as a chemosensor for specific anions like acetate and fluorine ions in biological and environmental contexts (Wang et al., 2021).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-1,2,4-triazole, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the biological activity of pyrrolidine derivatives .
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the target biomolecule.
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-pyrrolidin-3-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-6(1)10-5-8-4-9-10/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBKRUMCUODGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

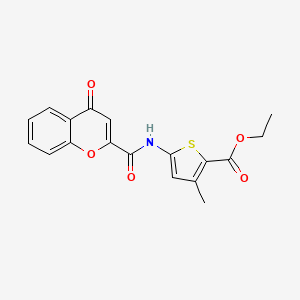
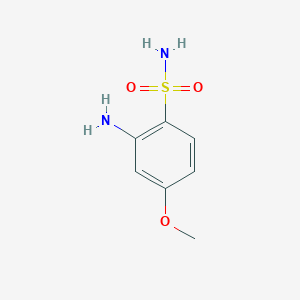
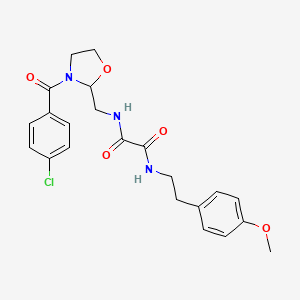
![1-(4-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2549978.png)
![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)
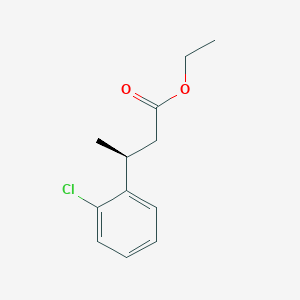
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)
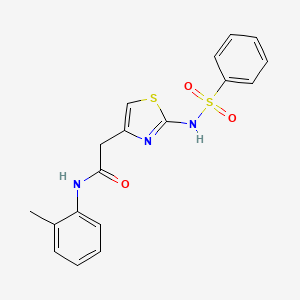
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)


![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)
